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1-[(Ethylamino)methyl]cyclohexan-1-amine

Cat. No.: B13173729
M. Wt: 156.27 g/mol
InChI Key: HPJJIZJQWMLOMP-UHFFFAOYSA-N
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Description

Contextualizing 1-[(Ethylamino)methyl]cyclohexan-1-amine within Advanced Organic Synthetic Chemistry

This compound is a fascinating molecule that combines two key structural motifs: a geminal diamine and a substituted cyclohexane (B81311) ring. The geminal diamine arrangement, where two amino groups are attached to the same carbon atom, is a relatively uncommon but synthetically valuable functional group. The cyclohexane framework provides a three-dimensional scaffold that can influence the spatial orientation of the amino substituents, which is crucial for molecular recognition and reactivity. libretexts.orglibretexts.org

The presence of an ethyl group on one of the amino functionalities introduces asymmetry and modulates the steric and electronic properties of the molecule. In the broader context of organic synthesis, molecules like this compound are of interest as potential building blocks for the synthesis of more complex nitrogen-containing heterocycles, ligands for metal catalysts, and precursors to pharmacologically active agents. The study of such compounds contributes to a deeper understanding of the interplay between stereochemistry and reactivity in polyfunctional molecules.

Evolution of Research Methodologies for Complex Diamine Structures

The investigation of complex diamine structures has been propelled by significant advancements in analytical and synthetic methodologies. Historically, the characterization of such compounds relied on classical techniques like elemental analysis and melting point determination. The advent of spectroscopic methods revolutionized the field, with techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) becoming indispensable tools for unambiguous structure elucidation. acs.org

Modern research on complex diamines often employs a combination of these techniques to gain a comprehensive understanding of their structure and purity. For instance, 2D-NMR experiments can reveal intricate details about the connectivity and spatial relationships between atoms in the molecule. High-resolution mass spectrometry provides precise molecular weight information, confirming the elemental composition.

From a synthetic standpoint, the development of stereoselective and efficient methods for the synthesis of diamines has been a major focus. nih.govrsc.orgrsc.org Early methods often resulted in mixtures of isomers that were difficult to separate. Contemporary approaches, including asymmetric catalysis and the use of chiral auxiliaries, now allow for the synthesis of specific stereoisomers with high purity. researchgate.netresearchgate.net The synthesis of geminal diamines, in particular, has seen the development of specialized methods to overcome the inherent instability of these moieties.

Scope and Academic Significance of Investigating this compound

While specific research on this compound is not extensively documented in publicly available literature, its investigation holds considerable academic significance. The compound serves as an excellent model for studying the conformational preferences of geminally substituted cyclohexanes. The interplay between the axial and equatorial positions of the two amino-containing substituents would be of fundamental interest in stereochemical analysis. libretexts.orglibretexts.org

Furthermore, the reactivity of the two distinct amino groups—a primary amine and a secondary amine—presents opportunities for selective functionalization. This differential reactivity could be exploited in the synthesis of novel heterocyclic systems or in the development of new ligands for coordination chemistry. The academic pursuit of understanding the synthesis, characterization, and reactivity of molecules like this compound contributes valuable knowledge to the broader field of organic chemistry and can pave the way for future applications in medicinal chemistry and materials science. nih.gov

Interactive Data Tables

Below are tables summarizing general and expected properties for a compound with the structure of this compound, based on the analysis of its functional groups and structural motifs.

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
IUPAC NameThis compound
CAS Number1249220-52-7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), broad singlets for the NH and NH2 protons, and complex multiplets for the cyclohexyl ring protons.
¹³C NMR Resonances for the two distinct carbons of the ethyl group, multiple signals for the carbons of the cyclohexane ring, and a key signal for the quaternary carbon bearing the two amino groups.
IR Spectroscopy Characteristic N-H stretching bands for both primary and secondary amines, C-H stretching bands for the alkyl groups, and N-H bending vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns resulting from the loss of alkyl and amino groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2 B13173729 1-[(Ethylamino)methyl]cyclohexan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-(ethylaminomethyl)cyclohexan-1-amine

InChI

InChI=1S/C9H20N2/c1-2-11-8-9(10)6-4-3-5-7-9/h11H,2-8,10H2,1H3

InChI Key

HPJJIZJQWMLOMP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(CCCCC1)N

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 1 Ethylamino Methyl Cyclohexan 1 Amine

Retrosynthetic Analysis and Strategic Disconnection Approaches for 1-[(Ethylamino)methyl]cyclohexan-1-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the carbon-nitrogen bonds, given that these are often formed reliably through nucleophilic substitution or reductive amination reactions.

A primary retrosynthetic disconnection of the C-N bond between the cyclohexyl ring and the primary amine, and the C-N bond of the ethylamino group, leads to a key intermediate, a protected 1-amino-1-(aminomethyl)cyclohexane derivative. This approach simplifies the molecule into a cyclohexane-based scaffold and an ethylating agent.

Scheme 1: Primary Retrosynthetic Disconnections

Further disconnection of the 1-(aminomethyl)cyclohexan-1-amine (B1605521) intermediate suggests a synthesis from cyclohexanone (B45756). A plausible forward synthesis derived from this analysis would involve a Strecker or a related multicomponent reaction. For instance, the reaction of cyclohexanone with cyanide and ammonia (B1221849) would yield an aminonitrile, which can then be reduced to the corresponding diamine. Subsequent selective N-ethylation would furnish the final product.

An alternative and more direct disconnection involves a one-pot reaction of cyclohexanone, ethylamine (B1201723), and a cyanide source, followed by reduction. This approach, while potentially more efficient, may present challenges in controlling selectivity.

Exploration of Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs.

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is elaborated into a library of structurally related compounds. Starting from a versatile intermediate such as 1-amino-1-(hydroxymethyl)cyclohexane, a divergent approach would allow for the introduction of various alkylamino groups, not just the ethylamino moiety. This strategy is particularly valuable for generating a series of analogs for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Comparison of Convergent and Divergent Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Convergent Independent synthesis of key fragments followed by their coupling.Higher overall yields, easier purification of intermediates.Requires careful planning of fragment synthesis.
Divergent Synthesis of a library of compounds from a common intermediate.Efficient for generating analogs, facilitates SAR studies.Overall yield for a specific target may be lower.

Asymmetric Synthesis and Stereochemical Control Strategies

While this compound itself is achiral, the introduction of substituents on the cyclohexane (B81311) ring or the ethyl group can create stereocenters. Therefore, the development of asymmetric synthetic methods is crucial for accessing enantiomerically pure derivatives.

Enantioselective and Diastereoselective Synthesis of Cyclohexane-1,1-diamines

The stereoselective synthesis of substituted cyclohexane-1,1-diamines can be achieved through several approaches. One method involves the use of chiral catalysts in the key bond-forming reactions. For instance, the asymmetric reduction of a prochiral imine intermediate, formed from a substituted cyclohexanone, can be accomplished using chiral reducing agents or transition metal catalysts with chiral ligands.

Diastereoselective synthesis can be achieved by employing substrate-controlled methods, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, the nucleophilic addition to a chiral substituted cyclohexanone often proceeds with a high degree of diastereoselectivity due to steric and electronic factors. The stereochemistry of nucleophilic addition to cyclohexanones is influenced by factors such as the size of the nucleophile and the presence of adjacent bulky groups, which can favor either axial or equatorial attack. youtube.comacs.org

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries are temporarily incorporated into the molecule to control the stereochemistry of a reaction and are subsequently removed. In the context of synthesizing chiral analogs of the target diamine, a chiral auxiliary could be attached to the nitrogen atom of an intermediate, directing the stereoselective introduction of a substituent on the cyclohexane ring. Evans' oxazolidinones and Ellman's sulfinamides are examples of effective chiral auxiliaries for controlling the stereochemistry of alkylation and addition reactions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Chiral primary amines, phosphoric acids, and thioureas have been successfully employed in the enantioselective synthesis of various amine-containing compounds. An organocatalytic approach to chiral cyclohexane-1,1-diamines could involve the enantioselective Strecker reaction of a substituted cyclohexanone, catalyzed by a chiral amine or thiourea (B124793) derivative.

Mechanistic Studies of Key Bond-Forming Reactions

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and controlling selectivity. The key bond-forming reactions in the synthesis of this compound are amination and alkylation.

Amination Reactions and Alkylation Pathways

Reductive Amination: The formation of the C-N bonds can be achieved through reductive amination of cyclohexanone. This reaction typically proceeds through the formation of an enamine or an iminium ion intermediate, which is then reduced by a hydride source such as sodium borohydride (B1222165) or through catalytic hydrogenation. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond, and finally, reduction. The selectivity of reductive amination can be influenced by the choice of reducing agent and reaction conditions. frontiersin.orgresearchgate.net For instance, sodium triacetoxyborohydride (B8407120) is often selective for the reduction of imines in the presence of ketones. nih.gov

Alkylation Pathways: The introduction of the ethyl group can be accomplished via nucleophilic substitution of an ethyl halide by an amine. This reaction typically follows an SN2 mechanism, where the amine acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide, displacing the halide ion. ucalgary.calibretexts.org A potential side reaction is over-alkylation, leading to the formation of tertiary and quaternary ammonium (B1175870) salts. To control this, it is often necessary to use a large excess of the amine or to employ protecting groups.

An alternative method for N-alkylation is the Eschweiler-Clarke reaction, which involves methylation using formic acid and formaldehyde. wikipedia.orgnrochemistry.comyoutube.com While this specific reaction is for methylation, analogous reductive amination procedures with other aldehydes can be used for the introduction of different alkyl groups. The mechanism involves the formation of an iminium ion followed by hydride transfer from formic acid. organic-chemistry.orgonlineorganicchemistrytutor.com A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts. wikipedia.org

Cyclohexane Ring Functionalization Methodologies

The introduction of two distinct amine-containing moieties at a single carbon atom on a cyclohexane ring is a complex synthetic task. Modern methodologies focus on the late-stage functionalization of cyclohexane precursors, offering advantages in efficiency and selectivity.

One of the most powerful and widely used techniques for the synthesis of amines is reductive amination . pearson.comresearchgate.net This method can be hypothetically applied to the synthesis of the target molecule starting from a suitable keto-precursor. For instance, a plausible route could begin with 1-acetylcyclohexylamine. The ketone's carbonyl group could first react with ethylamine to form an intermediate imine, which is then reduced in situ to yield this compound. The choice of reducing agent is critical, with catalytic hydrogenation or mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride being common options. wikipedia.org This one-pot approach is highly convergent and avoids the isolation of the intermediate imine.

Another advanced strategy involves the direct catalytic C–H functionalization of the cyclohexane ring. While installing two groups on the same carbon is challenging, this area of research is rapidly advancing. Dirhodium catalysts, for example, have been successfully used for the site-selective and stereoselective C–H functionalization of substituted cyclohexanes. researchgate.net Such a strategy could involve the catalyzed insertion of a carbene or nitrene into a C-H bond on a pre-functionalized cyclohexane, although this is more commonly applied for C2 or C3 functionalization rather than creating a quaternary center. researchgate.net The primary challenge remains achieving geminal disubstitution at an unactivated position.

Biocatalytic methods represent a frontier in selective cyclohexane functionalization. Enzymes, particularly transaminases, have demonstrated exceptional capability in the stereoselective synthesis of chiral amines. nih.govnih.gov A potential biocatalytic route could involve a transaminase that selectively deaminates the cis-diastereomer from a mixture of 4-substituted cyclohexane-1-amines, allowing for the isolation of the pure trans-isomer. nih.gov While not a direct synthesis of the 1,1-disubstituted target, this showcases the power of enzymes to precisely modify functional groups on a cyclohexane ring. A hypothetical chemoenzymatic process could combine a chemical step to install the aminomethyl group with an enzymatic step to introduce the second amine with high stereocontrol.

The table below compares these advanced methodologies for functionalizing a cyclohexane ring, highlighting their distinct features in a potential synthesis of this compound.

MethodologyStarting Material (Hypothetical)Key Reagents/CatalystsSelectivity ControlKey Advantages
Reductive Amination 1-AcetylcyclohexylamineEthylamine, H₂, Pd/C or NaBH₃CNChemoselective reduction of imineHigh convergence, one-pot procedure, wide substrate scope. researchgate.netwikipedia.org
Catalytic C-H Functionalization Substituted CyclohexaneDirhodium (Rh₂) catalysts, nitrene/carbene precursorsRegio- and stereoselectivity dictated by catalyst and directing groups. researchgate.netAtom economical, direct functionalization of C-H bonds.
Biocatalysis Keto-precursor or racemic amine mixtureTransaminases (TAs), Imine Reductases (IREDs)High chemo-, regio-, and stereoselectivity from enzyme's active site. nih.govnih.govExceptional selectivity, mild reaction conditions, environmentally friendly.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing sustainable industrial processes. These principles aim to reduce waste, minimize energy consumption, and utilize safer and renewable materials.

Catalysis over Stoichiometric Reagents: A core tenet of green chemistry is the use of catalytic methods. Reductive amination, when performed using catalytic hydrogenation (e.g., with H₂ gas and a palladium or nickel catalyst), is a prime example. wikipedia.org This approach is highly atom-economical as hydrogen is a clean, lightweight reagent, and the metal catalyst can be used in small quantities and recycled. This stands in contrast to methods that use stoichiometric amounts of metal hydride reducing agents, which generate significant inorganic waste.

Biocatalysis as a Green Tool: The use of enzymes in synthesis is a cornerstone of green chemistry. nih.govmdpi.com Biocatalytic routes, employing enzymes such as transaminases or imine reductases, offer several advantages:

Mild Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure, drastically reducing energy consumption compared to traditional organic syntheses that may require high temperatures and pressures.

High Selectivity: The exquisite selectivity of enzymes often eliminates the need for complex protecting group strategies, which shortens synthetic routes and reduces waste. mdpi.com

Safety and Biodegradability: Enzymes are non-toxic and biodegradable, posing minimal environmental risk.

The development of robust imine reductases (IREDs) for asymmetric reductive amination has enabled the synthesis of chiral amines on an industrial scale, replacing chemical methods that generate significant waste and require harsh conditions. mdpi.com

Renewable Feedstocks: Another key principle of green chemistry is the use of renewable starting materials. While many synthetic routes for cyclohexane derivatives begin with petroleum-based feedstocks, research is increasingly focused on bio-based alternatives. For example, novel green routes have been developed for other diamines, such as cyclopentane-1,3-diamine from hemicellulosic feedstock. rsc.org Similar long-term strategies could envision the synthesis of cyclohexane precursors from biomass-derived platform chemicals like phenols or furfural, which can be obtained from lignin (B12514952) and hemicellulose, respectively.

The following table provides a comparative analysis of a hypothetical traditional synthesis versus a green chemistry-aligned approach for a key synthetic step.

MetricTraditional Approach (e.g., Stoichiometric Reduction)Green Chemistry Approach (e.g., Biocatalysis)
Solvent Organic (e.g., Dichloromethane, THF)Aqueous buffer
Catalyst/Reagent Stoichiometric (e.g., NaBH₃CN)Catalytic (Enzyme: e.g., Imine Reductase)
Temperature -78 °C to 100 °CAmbient (e.g., 25-40 °C)
Atom Economy Lower, due to heavy stoichiometric reagentsHigher, enzymatic catalysis is highly efficient. mdpi.com
Waste Profile Significant inorganic salt waste, solvent wasteMinimal, biodegradable catalyst, aqueous waste
Safety Flammable solvents, toxic reagentsNon-toxic, non-flammable (aqueous system)

Iii. Structural Elucidation and Conformational Analysis of 1 Ethylamino Methyl Cyclohexan 1 Amine

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are fundamental in determining the connectivity and stereochemistry of 1-[(Ethylamino)methyl]cyclohexan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed insights into the molecular framework and the orientation of its functional groups.

Multidimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for establishing the stereochemical relationships within the molecule. For this compound, which lacks chiral centers, the focus of NMR analysis is on determining the preferred conformation of the cyclohexane (B81311) ring and the relative orientations of the substituents.

In a standard ¹H NMR spectrum, the protons of the cyclohexane ring would be expected to appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The methylene protons of the ethyl group and the aminomethyl group would also produce distinct signals. The ethyl group's methylene protons would likely appear as a quartet, coupled to the methyl protons, which would present as a triplet. The methylene protons of the aminomethyl group would likely be a singlet or a multiplet depending on the solvent and proton exchange rates of the amine protons.

¹³C NMR spectroscopy would provide information on the number of unique carbon environments. For this compound, one would expect to see distinct signals for the quaternary carbon of the cyclohexane ring, the other carbons of the ring, the methylene carbons of the ethyl and aminomethyl groups, and the methyl carbon of the ethyl group.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex cyclohexane ring proton signals. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals.

Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, which is invaluable for determining the preferred chair conformation of the cyclohexane ring and the axial or equatorial disposition of the aminomethyl and ethylamino substituents. For instance, a cross-peak between a proton on the aminomethyl group and an axial proton on the cyclohexane ring would suggest an axial orientation of the aminomethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Cyclohexane (CH₂) 1.0 - 2.0 m
Ethyl (CH₃) ~1.1 t
Ethyl (CH₂) ~2.6 q
Aminomethyl (CH₂) ~2.5 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Cyclohexane (quaternary C) 50 - 60
Cyclohexane (CH₂) 20 - 40
Ethyl (CH₃) 10 - 20
Ethyl (CH₂) 40 - 50

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational isomers.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amine groups in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexane and ethyl groups would appear just below 3000 cm⁻¹. The N-H bending vibrations would be observed around 1600 cm⁻¹. The C-N stretching vibrations would likely be found in the 1000-1200 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C-C stretching vibrations of the cyclohexane ring would give rise to distinct Raman signals. Low-frequency Raman spectroscopy could potentially be used to study the lattice vibrations and intermolecular interactions in the solid state, which can be correlated with crystallographic data.

By comparing the experimental vibrational spectra with those calculated for different conformations using computational methods, it is possible to gain insights into the predominant conformation of the molecule in the gas, liquid, or solid phase.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H (primary & secondary amine) Stretching 3300 - 3500
C-H (alkyl) Stretching 2850 - 2960
N-H Bending 1590 - 1650

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystallographic study of this compound or a suitable crystalline derivative would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring.

The crystal structure would reveal how the molecules pack in the solid state and the nature of the intermolecular interactions that hold the crystal lattice together. Given the presence of primary and secondary amine groups, it is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. The amine groups can act as both hydrogen bond donors and acceptors.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming strong intermolecular interactions like hydrogen bonds. It is plausible that this compound could exhibit polymorphism. Different polymorphs would have different crystal packing arrangements and, consequently, different physical properties. The study of polymorphism is crucial in fields such as pharmaceuticals, where the solid-state form of a drug can affect its bioavailability and stability.

Computational Chemistry Approaches to Conformational Landscape

Computational chemistry provides a powerful means to explore the conformational landscape of this compound and to complement experimental data. Using methods such as density functional theory (DFT) and ab initio calculations, it is possible to calculate the relative energies of different conformations and to predict various molecular properties.

For this compound, the primary conformational flexibility arises from the chair-boat interconversion of the cyclohexane ring and the rotation around the C-C and C-N single bonds of the substituents. The cyclohexane ring is expected to predominantly adopt a chair conformation to minimize angle and torsional strain.

With two substituents on the same carbon atom (C1), one substituent must be in an axial position and the other in an equatorial position in a chair conformation. The relative steric bulk of the aminomethyl and ethylamino groups will determine which group preferentially occupies the more spacious equatorial position. Due to the greater steric demand of the ethylamino group compared to the aminomethyl group, the conformation with the ethylamino group in the equatorial position and the aminomethyl group in the axial position is predicted to be the more stable conformer.

Computational methods can be used to calculate the energy difference between these two chair conformations. This energy difference, often referred to as the A-value in conformational analysis, provides a quantitative measure of the conformational preference. Furthermore, computational calculations can predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the predicted lowest-energy conformation.

Table 4: Predicted Relative Conformational Energies

Conformer (Ethylamino)methyl Position Aminomethyl Position Relative Energy (kcal/mol)
A Equatorial Axial 0 (most stable)

Quantum Mechanical Calculations for Energy Minima and Transition States

Quantum mechanical (QM) calculations are fundamental in identifying the stable conformations (energy minima) and the energy barriers for interconversion between them (transition states) for this compound. These calculations solve the Schrödinger equation for the molecular system, providing accurate energies and geometries.

The conformational landscape of this compound is primarily dictated by the chair-boat-twist interconversions of the cyclohexane ring, as well as the rotations around the C-C and C-N bonds of the ethylamino and aminomethyl substituents. The two primary chair conformations, with the substituents in axial or equatorial positions, are of particular interest. Due to the 1,1-disubstitution pattern, one substituent is axial while the other is equatorial, and a ring flip would interchange these positions. Further complexity is introduced by the rotamers of the ethylamino and aminomethyl side chains.

Density Functional Theory (DFT) is a commonly employed QM method for such analyses, often with a functional like B3LYP and a basis set such as 6-31G(d,p). These calculations would begin with a systematic search of the potential energy surface to locate all possible conformers. Each identified conformer is then subjected to a geometry optimization to find the local energy minimum. To confirm that a stationary point is a true minimum, a frequency calculation is performed, which should yield no imaginary frequencies.

Transition state structures connecting these minima are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. A transition state is characterized by having exactly one imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate of interconversion.

The relative energies of the conformers and the heights of the activation barriers for their interconversion provide critical information about the conformational preferences and the flexibility of the molecule at different temperatures.

Table 1: Calculated Relative Energies of Conformers of this compound

Conformer Description Relative Energy (kcal/mol)
1 Chair, (Ethylamino)methyl equatorial, Ethylamino axial 0.00
2 Chair, (Ethylamino)methyl axial, Ethylamino equatorial 1.25
3 Twist-Boat 5.50

| TS1 | Transition state for chair-chair interconversion | 10.30 |

Note: The data in this table is illustrative and represents typical values for substituted cyclohexanes. Actual values would be derived from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling

While QM calculations provide a static picture of the energy landscape, molecular dynamics (MD) simulations offer a dynamic view of the conformational behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space available to the molecule at a given temperature and in a specific environment (e.g., in a solvent).

An MD simulation would typically be set up by placing the molecule in a simulation box, often filled with a solvent like water to mimic physiological conditions. The interactions between atoms are described by a force field, such as AMBER or CHARMM. The system is then equilibrated to the desired temperature and pressure, followed by a production run during which the trajectory of each atom is recorded.

Analysis of the MD trajectory provides insights into the conformational preferences and the dynamics of interconversion. Root Mean Square Deviation (RMSD) can be used to monitor the stability of the molecule's conformation over time, while Root Mean Square Fluctuation (RMSF) can identify flexible regions of the molecule. The simulation can also be used to calculate the relative populations of different conformers by analyzing the time spent in each conformational state, which can then be related to the free energy differences between them.

Table 2: Analysis of a 100 ns Molecular Dynamics Simulation of this compound in Water

Analysis Metric Result Interpretation
Average RMSD 1.5 Å The molecule exhibits stable conformational behavior around its energy minima.
RMSF of Ethyl Group High The ethyl group is highly flexible and explores a wide range of orientations.
Conformer 1 Population 75% The conformer with the (ethylamino)methyl group in the equatorial position is the most populated.

| Conformer 2 Population | 25% | The conformer with the ethylamino group in the equatorial position is less populated. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an MD simulation.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio quantum mechanical methods can be used to predict various spectroscopic parameters for this compound. These theoretical predictions are invaluable for interpreting experimental spectra and for assigning spectral features to specific conformations of the molecule.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the electronic environment of the nuclei and the conformation of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR parameters. By calculating the NMR chemical shifts for each stable conformer, a population-weighted average spectrum can be computed and compared with experimental data. This comparison can help to determine the dominant conformation in solution.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be predicted by calculating the harmonic vibrational frequencies and intensities. These calculations are typically performed at the same level of theory as the geometry optimizations (e.g., B3LYP/6-31G(d,p)). The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted spectra for different conformers will exhibit subtle differences, particularly in the fingerprint region, which can aid in the identification of the conformers present in an experimental sample.

Electronic Spectroscopy: The electronic absorption spectrum, typically measured by UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the transitions would likely be of the n → σ* type, involving the lone pairs on the nitrogen atoms.

Table 3: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

Spectroscopic Parameter Predicted Value
¹³C NMR Chemical Shift (Ccyclohexane-N) 55.2 ppm
¹H NMR Chemical Shift (N-H) 1.8 ppm
IR Frequency (N-H stretch) 3350 cm⁻¹
Raman Frequency (C-N stretch) 1100 cm⁻¹

| Electronic Transition (λmax) | 210 nm |

Note: The data in this table is representative and intended to illustrate the output of ab initio spectroscopic calculations.

Iv. Theoretical and Computational Investigations of 1 Ethylamino Methyl Cyclohexan 1 Amine Reactivity

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The reactivity of a chemical compound is fundamentally governed by its electronic structure. For 1-[(Ethylamino)methyl]cyclohexan-1-amine, computational methods such as Density Functional Theory (DFT) are invaluable for elucidating the distribution of electrons and identifying regions of high or low electron density, which are indicative of reactive sites.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactions. wikipedia.orgnumberanalytics.com It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the two nitrogen atoms, as these are the highest energy electrons in the molecule. The primary amine attached directly to the cyclohexane (B81311) ring and the secondary amine on the ethyl group will both contribute to the HOMO, making these sites the centers of nucleophilicity.

Conversely, the LUMO would likely be distributed among the antibonding σ* orbitals associated with the C-N and C-H bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Computational calculations would provide precise energies for these orbitals and visualize their spatial distribution.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound This interactive table contains hypothetical data based on typical values for aliphatic diamines calculated using DFT methods (e.g., B3LYP/6-31G level of theory).*

Molecular OrbitalPredicted Energy (eV)Primary LocalizationPredicted Role in Reactivity
HOMO-6.2Lone pairs of both Nitrogen atomsNucleophilic attack, electron donation
LUMO+1.5σ* orbitals of C-N and C-H bondsElectron acceptance, site of electrophilic attack
HOMO-LUMO Gap (ΔE)7.7N/AIndicates high kinetic stability

Protonation Equilibria and Basicity Studies in Diverse Media

As a diamine, this compound can accept two protons, leading to a complex set of protonation equilibria in solution. The basicity of each nitrogen atom, quantified by its pKa value, is influenced by both its structural environment (primary vs. secondary) and the surrounding medium. Computational methods can accurately predict these pKa values by calculating the Gibbs free energy change of the protonation reactions in different solvents, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.comkyushu-u.ac.jp

The primary amine on the cyclohexane ring is sterically more hindered than the secondary amine. However, the ethyl group on the secondary amine is electron-donating, which can increase its basicity. Theoretical calculations can disentangle these competing effects. Two macroscopic pKa values would be determined experimentally, corresponding to the first and second protonation events of the molecule as a whole. Computational studies can further resolve these into four microscopic pKa values, which describe the protonation of each specific nitrogen site, considering the protonation state of the other. mdpi.com

The solvent plays a critical role. In the gas phase, basicity is an intrinsic property. In aqueous solution, the stabilization of the resulting ammonium (B1175870) cations by hydrogen bonding and solvent polarity significantly impacts the pKa values. doaj.org In nonpolar aprotic media, ion pairing and aggregation would become important factors.

Table 2: Predicted pKa Values for this compound in Different Media This interactive table presents illustrative pKa values predicted using computational methods, reflecting expected trends based on solvent polarity.

Protonation StepPredicted pKa (in Water)Predicted pKa (in DMSO)Predicted Gas Phase Basicity (kcal/mol)
pKa1 (First Protonation)~10.8~11.5~225
pKa2 (Second Protonation)~8.5~9.0~210

Reaction Mechanism Predictions and Computational Kinetics

Computational chemistry is a powerful tool for predicting the detailed mechanisms of chemical reactions, identifying transition states, and calculating reaction rates. For this compound, reactions typical of amines, such as nucleophilic substitution or acylation, can be modeled.

For instance, in a nucleophilic substitution reaction with an alkyl halide, computational modeling would map the entire potential energy surface of the reaction. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying the Transition State (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. nih.gov

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state (ΔG‡), which is directly related to the reaction rate constant via transition state theory. bohrium.com

Intrinsic Reaction Coordinate (IRC) Analysis: Simulating the reaction pathway from the transition state down to the reactants and products to confirm that the identified TS correctly connects them.

Such studies can also reveal whether the primary or secondary amine is the more kinetically favored site of reaction and how steric hindrance influences the reaction barrier. researchgate.net

Table 3: Hypothetical Computational Kinetic Data for SN2 Reaction with Methyl Iodide This interactive table shows plausible kinetic parameters for the reaction of each amine group with methyl iodide, as would be calculated by DFT methods.

Reacting SiteReaction TypePredicted Activation Enthalpy (ΔH‡, kcal/mol)Predicted Activation Free Energy (ΔG‡, kcal/mol)
Primary Amine (-NH2)SN215.525.0
Secondary Amine (-NH-Et)SN214.023.8

Solvent Effects on Reactivity and Conformation

The solvent environment can profoundly influence both the reactivity and the conformational preferences of a molecule. For this compound, the flexible cyclohexane ring and the ethylaminomethyl side chain can adopt various conformations. The cyclohexane ring primarily exists in a chair conformation, but the orientation of the aminomethyl group (axial vs. equatorial) and the rotation around the C-C and C-N single bonds of the side chain lead to multiple possible conformers.

Computational studies, particularly molecular dynamics (MD) simulations or potential energy surface scans with implicit solvent models, can predict the relative stabilities of these conformers in different solvents. rsc.orgrsc.org

In polar protic solvents like water, conformations that allow for maximal hydrogen bonding between the amine groups and the solvent will be favored. This might favor conformers where the side chain is extended and accessible. rsc.org

In nonpolar solvents like hexane, intramolecular hydrogen bonding between the two amine groups might become a significant stabilizing factor, leading to more compact or folded conformations.

These solvent-induced conformational changes can, in turn, affect reactivity by altering the steric accessibility of the nitrogen lone pairs and modifying the stability of transition states. umn.edu

Table 4: Predicted Solvent Effects on the Conformational Equilibrium This interactive table illustrates the likely influence of different solvents on the preferred conformation of the aminomethyl substituent on the cyclohexane ring.

SolventDominant Conformer (Aminomethyl group)Predicted Relative Free Energy (Equatorial vs. Axial, kcal/mol)Key Intermolecular Interactions
Gas PhaseEquatorial-2.5Intramolecular H-bonding
WaterEquatorial-2.1Solvent-solute H-bonding
HexaneEquatorial-2.8Van der Waals forces
DMSOEquatorial-2.3Dipole-dipole interactions

V. Advanced Applications and Derivatization Strategies for 1 Ethylamino Methyl Cyclohexan 1 Amine in Chemical Research

Utilization as a Ligand Scaffold in Coordination Chemistry and Metal-Organic Frameworks

The presence of two nitrogen atoms in close proximity allows 1-[(Ethylamino)methyl]cyclohexan-1-amine to function as a potent chelating ligand for a variety of metal ions. The cyclohexane (B81311) backbone imparts conformational rigidity, which can lead to well-defined coordination geometries and influence the stereochemical outcome of catalytic reactions.

The efficacy of a chelating diamine ligand is governed by several key principles, including the chelate ring size, the "bite angle," and the steric and electronic properties of the substituents on the nitrogen atoms.

Chelate Ring Size: When this compound chelates to a metal center, it forms a four-membered ring (M-N-C-N). Such small chelate rings are typically strained, which can influence the stability and reactivity of the resulting metal complex.

Bite Angle: The bite angle, defined as the N-M-N angle, is a critical parameter in determining the geometry and catalytic activity of a metal complex. wikipedia.orglibretexts.orgtaylorandfrancis.comrsc.org For a geminal diamine like the one , the bite angle is constrained to be small, typically much less than the ideal 90° for square planar or octahedral complexes. wikipedia.org This strained coordination can create a more reactive metal center. The table below compares typical bite angles for different chelating diamines.

Ligand TypeTypical Chelate Ring SizeApproximate Bite Angle
Ethylenediamine5-membered~85-90°
1,3-Diaminopropane6-membered~90-95°
Geminal Diamine 4-membered ~60-75°

This compound can adopt several coordination modes. As a bidentate ligand, it can chelate to a single metal center. Alternatively, it can bridge two metal centers, with each nitrogen atom coordinating to a different metal. The primary and secondary amine groups also offer potential for N-H bond activation or further functionalization post-coordination.

The use of flexible ligands in the construction of metal-organic frameworks (MOFs) can lead to dynamic structures with interesting properties. rsc.orgresearchgate.netwikipedia.orgresearchgate.net The conformational flexibility of the cyclohexane ring in this compound, combined with the rotational freedom of the aminomethyl group, could be harnessed to create flexible MOFs that respond to external stimuli such as guest molecules or temperature changes.

Role in Polymer Chemistry and Advanced Materials Science

Diamines are fundamental building blocks for a range of polymers, most notably polyamides and polyureas. nih.govnih.gov The distinct structure of this compound offers opportunities for creating novel polymeric materials with unique properties.

This compound can be used as a monomer in condensation polymerizations with dicarboxylic acids (or their derivatives) to form polyamides, or with diisocyanates or phosgene (B1210022) surrogates to form polyureas. nih.govnih.govrsc.orgrsc.orgrsc.orgelsevierpure.comresearchgate.netrsc.orgresearchgate.netst-andrews.ac.uk

Polyamides: The reaction with a dicarboxylic acid chloride would proceed as follows: n H₂N-CH₂-C(C₆H₁₀)-NH(Et) + n ClOC-R-COCl → [-OC-R-CO-NH-CH₂-C(C₆H₁₀)-N(Et)-]ₙ + 2n HCl

The resulting polyamide would feature a geminal substitution pattern on the cyclohexane ring, which would disrupt chain packing and potentially lead to amorphous materials with good solubility and processability. The presence of the N-ethyl group would also lower the melting point and crystallinity compared to a polymer derived from an unsubstituted geminal diamine.

Polyureas: Similarly, reaction with a diisocyanate would yield a polyurea. The differing reactivity of the primary and secondary amines could be used to control the polymerization process.

The properties of polymers derived from this diamine are summarized in the hypothetical table below, based on general principles of polymer chemistry.

Polymer TypeExpected MonomersPotential Polymer Properties
PolyamideDicarboxylic acid chlorides, DiacidsAmorphous, good solubility in organic solvents, lower melting point than analogues from symmetric diamines.
PolyureaDiisocyanates, Carbon DioxidePotentially improved thermal stability, good adhesion properties, asymmetric repeat unit.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to create ordered structures from smaller molecular components. acs.orgnewswise.comresearchgate.netnih.govtue.nlacs.orgacs.orgresearchgate.netrsc.orgnih.gov this compound is an excellent candidate for building supramolecular assemblies due to the presence of both hydrogen bond donors (N-H groups) and acceptors (the lone pairs on the nitrogen atoms).

The primary amine group has two N-H donors, while the secondary amine has one. This asymmetry can lead to the formation of complex and directional hydrogen-bonding networks. For instance, it could form one-dimensional chains, tapes, or more complex three-dimensional structures through self-assembly. The cyclohexane ring provides a rigid scaffold that would pre-organize the hydrogen-bonding groups, potentially leading to highly ordered crystalline materials or organogels. The interplay between the hydrogen bonding of the amine groups and the van der Waals interactions of the cyclohexane and ethyl groups would dictate the final supramolecular architecture.

Intermediate in the Synthesis of Other Complex Organic Frameworks

Geminal diamines are valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. mdpi.comresearchgate.netrsc.orggoogle.comresearchgate.net The two amine groups of this compound can react with various bifunctional electrophiles to form a range of heterocyclic systems.

For example, condensation with 1,2-dicarbonyl compounds would lead to the formation of five-membered dihydropyrazine (B8608421) derivatives, while reaction with 1,3-dicarbonyl compounds could yield six-membered dihydropyrimidine (B8664642) rings. The table below illustrates some potential heterocyclic syntheses.

ReagentResulting Heterocycle
1,2-Diketone (e.g., biacetyl)Dihydropyrazine derivative
β-Ketoester (e.g., ethyl acetoacetate)Dihydropyrimidinone derivative
Phosgene or equivalentImidazolidinone (cyclic urea)
Carbon disulfideImidazolidine-2-thione (cyclic thiourea)

The differing reactivity of the primary and secondary amines could allow for regioselective reactions, further increasing the synthetic utility of this compound as a building block for complex molecules, including potential pharmaceutical candidates and functional materials.

Application in Catalysis: Design of Organocatalysts and Chiral Auxiliaries (Principles only, no performance data)

The presence of two distinct amine functionalities within this compound makes it a promising candidate for the development of novel organocatalysts and chiral auxiliaries. Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts and enzymes. mdpi.com Chiral auxiliaries, on the other hand, are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The design of such catalytic systems based on the this compound framework would be guided by fundamental principles of stereochemical control and catalyst stability.

The primary and secondary amine groups in this compound can act cooperatively to create a chiral environment around a reacting substrate, thereby directing the stereochemical course of the reaction. nih.govnii.ac.jp In the design of an organocatalyst, one of the amine groups can be modified to fine-tune the steric and electronic properties of the catalyst, while the other participates directly in the catalytic cycle. For instance, in reactions involving carbonyl compounds, the primary amine can form an enamine or iminium ion intermediate, while the other amine group, possibly after derivatization, can direct the approach of the electrophile or nucleophile through non-covalent interactions, such as hydrogen bonding. nii.ac.jpresearchgate.net

When employed as a chiral auxiliary, the this compound moiety would be temporarily attached to a prochiral substrate. sigmaaldrich.com The rigid cyclohexane backbone and the defined spatial relationship between the substituents would create a sterically hindered environment, forcing subsequent reactions to occur from a less hindered face, thus leading to a high degree of diastereoselectivity. nih.govnih.gov The stereochemical outcome is governed by the conformational preferences of the transition state assembly, which are influenced by the structure of the auxiliary. uniroma1.it After the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse. sigmaaldrich.com

To illustrate the principles of stereochemical induction, the following table outlines hypothetical transition state models for aza-Michael addition reaction catalyzed by a derivative of this compound.

Table 1: Hypothetical Transition State Models for Stereochemical Induction

Transition State Model Description of Stereochemical Control Predicted Major Stereoisomer
Model A: Steric Shielding The bulky cyclohexane backbone of the catalyst blocks one face of the enamine intermediate, forcing the electrophile to approach from the opposite, less hindered face. (R)-enantiomer

| Model B: Hydrogen Bonding | A derivatized secondary amine on the catalyst forms a hydrogen bond with the electrophile, orienting it for a specific trajectory of attack on the enamine intermediate. | (S)-enantiomer |

A crucial aspect of catalyst design is the ability to regenerate and reuse the catalyst over multiple cycles without significant loss of activity. researchgate.net For organocatalysts derived from this compound, several regeneration strategies could be envisaged. These include simple acid-base extraction, precipitation, or immobilization on a solid support. Immobilization on polymers, silica (B1680970), or textiles can facilitate easy separation of the catalyst from the reaction mixture, simplifying the purification process and enhancing catalyst recyclability. nih.gov

Stability studies are essential to understand the robustness of the catalyst under various reaction conditions. nih.govmdpi.com These studies typically involve subjecting the catalyst to prolonged reaction times, elevated temperatures, or exposure to various reagents to identify potential degradation pathways. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC) would be employed to monitor the structural integrity of the catalyst over time. The findings from these studies are critical for optimizing reaction conditions and extending the catalyst's lifetime. mdpi.com

The following table outlines a hypothetical protocol for a stability and regeneration study of an organocatalyst based on this compound.

Table 2: Illustrative Protocol for Catalyst Stability and Regeneration Study

Cycle Number Catalyst Recovery Method Purity of Recovered Catalyst (%) Comments on Catalyst Stability
1 Acid-base extraction 99 No significant degradation observed via NMR analysis.
2 Acid-base extraction 98 Minor impurities detected.
3 Acid-base extraction 97 Increased presence of a minor degradation product.
4 Immobilization on silica gel >99 (on support) Catalyst remains active; leaching is minimal.

Table 3: Compound Names Mentioned in the Article

Compound Name

Vi. Emerging Research Directions and Future Perspectives on 1 Ethylamino Methyl Cyclohexan 1 Amine

Integration of Machine Learning for Predicting Synthetic Pathways and Molecular Properties

The convergence of data science and chemistry is set to revolutionize the study of molecules like 1-[(Ethylamino)methyl]cyclohexan-1-amine. Machine learning (ML) offers the potential to significantly accelerate the discovery and optimization of synthetic routes and to predict molecular properties with increasing accuracy, thereby reducing the reliance on time-consuming and resource-intensive laboratory experiments. nd.edu

Future research will likely focus on developing bespoke ML models trained on extensive datasets of known chemical reactions to predict optimal synthetic pathways for this compound and its derivatives. nih.gov These models, including Graph Neural Networks (GNNs) and other deep learning architectures, can analyze the intricate relationships between reactants, reagents, and reaction conditions to propose novel and efficient synthetic strategies. nd.eduresearchgate.net

Furthermore, ML is being increasingly applied to the prediction of key molecular properties. For a molecule like this compound, this could include the prediction of its physicochemical properties, reactivity, and potential biological activity. By leveraging quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of derivatives to identify candidates with desired characteristics. acs.orgnih.gov Recent studies on cyclic molecules have demonstrated the power of 3D-enhanced machine learning models, such as AIMNet2, in accurately predicting electronic properties, which could be instrumental in designing derivatives of this compound for specific applications in materials science or medicinal chemistry. researchgate.netchemrxiv.org

Table 1: Potential Applications of Machine Learning in the Study of this compound

Application Area Machine Learning Technique Predicted Outcome Potential Impact
Synthetic Pathway Prediction Retrosynthesis Algorithms, GNNs Novel and optimized reaction routes Accelerated synthesis and discovery of derivatives
Molecular Property Prediction QSPR, AIMNet2, Random Forests Electronic properties, solubility, pKa, degradation rates Rational design of molecules with tailored properties

| Reaction Outcome Prediction | Neural Networks, Ensemble Models | Reaction yields, stereoselectivity | Reduced experimental workload and resource optimization |

Development of Novel Characterization Techniques for Diamine Systems

A thorough understanding of the structure, conformation, and properties of this compound and related diamine systems relies on sophisticated characterization techniques. While standard methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental, emerging research is focused on developing more sensitive and specialized analytical methods. nih.govmdpi.com

For complex diamine systems, especially those with isomeric possibilities, advanced chromatographic methods are crucial for separation and identification. researchgate.net The development of novel stationary phases in High-Performance Liquid Chromatography (HPLC) and advanced detectors for Gas Chromatography (GC) could offer improved resolution and sensitivity for analyzing mixtures containing this compound.

Moreover, computational methods are becoming increasingly integrated with experimental characterization. Theoretical studies combining quantum mechanics with continuum solvation models can provide deep insights into the structure and behavior of charged cyclohexyldiamines in solution, helping to interpret experimental data and predict properties like acidity constants (pKa). nih.gov The application of such theoretical and experimental approaches will be vital for a comprehensive understanding of the behavior of this compound in various environments.

Table 2: Advanced Characterization Techniques for Diamine Systems

Technique Information Obtained Relevance to this compound
2D-NMR Spectroscopy (COSY, HSQC, HMBC) Detailed structural connectivity and spatial relationships Unambiguous assignment of proton and carbon signals for complex derivatives.
Chiral Chromatography Separation of enantiomers Isolation and characterization of stereoisomers if chiral centers are introduced.
Mass Spectrometry with Advanced Ionization Precise mass and fragmentation patterns Elucidation of molecular structure and identification in complex mixtures.

| Computational Chemistry (DFT, MP2) | Conformational analysis, pKa prediction, hydration energies | Understanding the molecule's behavior in solution and its reactivity. nih.gov |

Exploitation in Self-Assembling Molecular Systems

The presence of two amine groups in this compound makes it an attractive building block for the construction of self-assembling molecular systems. The ability of these functional groups to form hydrogen bonds and other non-covalent interactions can be harnessed to create ordered structures on a nanoscale. bohrium.com

One promising area of research is the use of such diamines to form self-assembled monolayers (SAMs) on various substrates. The amine groups can act as anchor points to the surface, while the cyclohexane (B81311) backbone provides a defined structure. This could be particularly relevant in the development of functionalized surfaces for applications in electronics or sensor technology. Research on the use of diamines as prelayers for the immobilization of other molecules, such as fullerenes, highlights the potential of this approach. oup.com

Furthermore, the principles of supramolecular chemistry could be applied to create gels and other soft materials. Studies have shown that cyclohexane diamine derivatives can form supramolecular gels in organic solvents through the formation of intermolecular hydrogen-bonding networks. mdpi.comnih.gov The specific geometry and functionality of this compound could be exploited to design novel gelators with specific properties, potentially for applications in materials science or as scaffolds for tissue engineering. The pH-responsive nature of the amine groups could also be utilized to create "smart" materials that respond to environmental stimuli. digitellinc.com

Interdisciplinary Research Avenues with Related Chemical Disciplines

The versatile structure of this compound opens up numerous avenues for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and coordination chemistry.

In materials science , this diamine can serve as a monomer for the synthesis of novel polymers, such as polyamides and polyimides. wikipedia.orgchemmethod.com The incorporation of the cycloaliphatic structure could impart unique thermal and mechanical properties to these materials. The presence of two distinct amine groups also allows for the creation of complex polymer architectures.

In medicinal chemistry , conformationally restricted diamines are highly valued scaffolds for drug discovery. lifechemicals.com The rigid cyclohexane core of this compound provides a platform for the defined spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. lifechemicals.com Future research could explore the synthesis of libraries of compounds derived from this diamine for screening against various diseases. For instance, related cyclohexylamine (B46788) moieties are found in platinum-based anticancer agents like Satraplatin, suggesting the potential for developing new therapeutic agents. mdpi.com

In coordination chemistry , vicinal diamines are well-known ligands for metal ions. The 1,1-diamine arrangement in this compound could be explored for its ability to form stable complexes with various transition metals. These complexes could have applications in catalysis or as building blocks for metal-organic frameworks (MOFs).

The continued exploration of this compound at the intersection of these disciplines is likely to yield novel materials and molecules with a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.